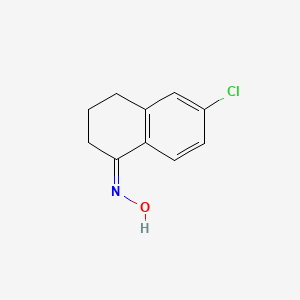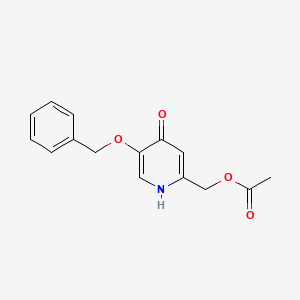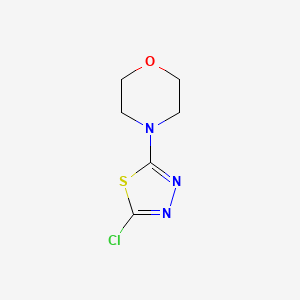
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is a chemical compound with the molecular formula C6H8ClN3OS. It is known for its unique structure, which includes a morpholine ring attached to a thiadiazole ring substituted with a chlorine atom. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the chlorination of a thiadiazole derivative followed by nucleophilic substitution with morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups within the molecule.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-(1,2,3-Thiadiazol-4-yl)-4-chloro-5-methylthiophene
Uniqueness
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications .
Properties
Molecular Formula |
C6H8ClN3OS |
|---|---|
Molecular Weight |
205.67 g/mol |
IUPAC Name |
4-(5-chloro-1,3,4-thiadiazol-2-yl)morpholine |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |
InChI Key |
YBJABNBAAWNXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


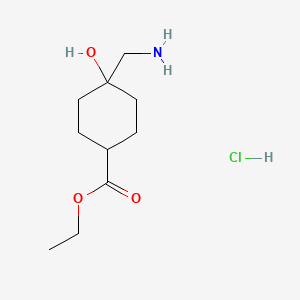
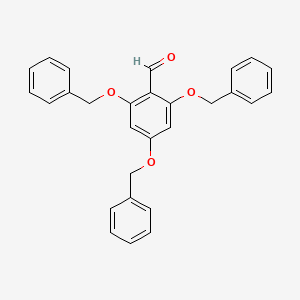
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
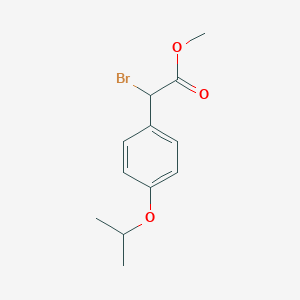
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)


